molecular formula C20H29FO4 B1165081 6β-Hydroxyfluoxymesterone

6β-Hydroxyfluoxymesterone

Cat. No.: B1165081
M. Wt: 352.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Hydroxyfluoxymesterone (CAS No. 88936-08-7) is a hydroxylated metabolite of the synthetic anabolic steroid Fluoxymesterone (CAS No. 76-43-7). Its molecular formula is C₂₀H₂₉FO₄, distinguishing it from the parent compound by the addition of a hydroxyl (-OH) group at the 6β position . Structurally, it retains the core androstane skeleton with a fluorine atom at C9 and a methyl group at C17, common features of fluoxymesterone derivatives .

While its pharmacological profile remains less characterized compared to Fluoxymesterone, its structural modifications likely influence solubility, receptor binding, and metabolic pathways.

Properties

Molecular Formula

C20H29FO4

Molecular Weight

352.44

Origin of Product

United States

Comparison with Similar Compounds

Fluoxymesterone (Parent Compound)

Key Differences :

  • Molecular Formula : C₂₀H₂₉FO₃ (vs. C₂₀H₂₉FO₄ for 6β-Hydroxyfluoxymesterone) .
  • Functional Groups : Lacks the 6β-hydroxyl group, reducing polarity and hydrogen-bonding capacity.
  • Pharmacological Use : Clinically used for testosterone replacement and treating anemia due to its anabolic effects .
  • Metabolism : this compound is a primary metabolite, formed via hepatic cytochrome P450-mediated hydroxylation .

Research Findings :

  • Fluoxymesterone exhibits strong binding to androgen receptors (ARs), promoting muscle growth. The 6β-hydroxylation may alter AR affinity or introduce unique interactions with steroid-metabolizing enzymes .

9α-Fluoro-17α-methyl-4-androsten-3α,6β,11β,17β-tetra-ol (NMIAD616)

Key Differences :

  • Molecular Features : Contains four hydroxyl groups (3α, 6β, 11β, 17β) compared to one in this compound .

Research Implications :

  • The additional hydroxyl groups may confer altered metabolic stability or excretion pathways, though its biological activity remains uncharacterized .

6β-Testosterone Enanthate

Key Differences :

  • Structural Modifications : Features a C17β enanthate ester, enhancing lipophilicity and prolonging half-life compared to the free hydroxyl group in this compound .
  • Regulatory Status : Classified as a Schedule III controlled substance in the U.S., reflecting its anabolic potency .

Pharmacokinetic Contrast :

  • The esterification in 6β-Testosterone enanthate delays release into systemic circulation, whereas this compound’s hydroxyl group may facilitate faster clearance .

6β-Hydroxy Dexamethasone

Key Differences :

  • Core Structure : A glucocorticoid derivative with a pregnane skeleton (C21) vs. the androstane backbone (C19) of this compound .
  • Functional Groups : Contains a 6β-hydroxyl group but also a fluorine atom at C9 and a 16α-methyl group, directing anti-inflammatory rather than anabolic activity .

Comparative Data Table

Compound Molecular Formula CAS No. Key Functional Groups Biological Activity Source/Application
This compound C₂₀H₂₉FO₄ 88936-08-7 6β-OH, 17α-methyl, 9α-F Metabolite (Anabolic) Plant extracts, metabolite
Fluoxymesterone C₂₀H₂₉FO₃ 76-43-7 17α-methyl, 9α-F, 3-keto Anabolic steroid Clinical use
NMIAD616 Not specified Not available 3α-OH, 6β-OH, 11β-OH, 17β-OH Undetermined Metabolite reference
6β-Testosterone Enanthate C₂₆H₃₈O₃ Not provided 6β-OH, C17β-enanthate ester Anabolic (Schedule III) Research/forensic
6β-Hydroxy Dexamethasone C₂₂H₂₉FO₆ 55879-47-5 6β-OH, 9α-F, 16α-methyl Anti-inflammatory Analytical standard

Research and Clinical Implications

  • Metabolic Pathways : The 6β-hydroxylation of Fluoxymesterone may reduce its androgenic potency or generate unique bioactive metabolites requiring further study .
  • Analytical Challenges : Differentiation from analogs (e.g., 6β-Hydroxy Dexamethasone) requires advanced techniques like GC-MS or HPLC, as structural similarities complicate detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.